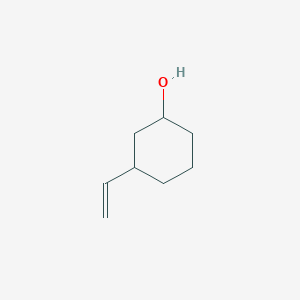![molecular formula C9H15IO2 B15241018 3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
3-[(2-Iodocyclohexyl)oxy]oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Iodocyclohexyl)oxy]oxetane is an organic compound with the molecular formula C9H15IO2 It features a four-membered oxetane ring bonded to a 2-iodocyclohexyl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocyclohexyl)oxy]oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodocyclohexyl group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring-opening and subsequent ring-closing reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Iodocyclohexyl)oxy]oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds.
Applications De Recherche Scientifique
3-[(2-Iodocyclohexyl)oxy]oxetane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Mécanisme D'action
The mechanism of action of 3-[(2-Iodocyclohexyl)oxy]oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. The 2-iodocyclohexyl group can undergo substitution reactions, allowing the compound to interact with various biological and chemical targets. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Bromocyclohexyl)oxy]oxetane
- 3-[(2-Chlorocyclohexyl)oxy]oxetane
- 3-[(2-Fluorocyclohexyl)oxy]oxetane
Uniqueness
3-[(2-Iodocyclohexyl)oxy]oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, providing opportunities for unique chemical transformations .
Propriétés
Formule moléculaire |
C9H15IO2 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
3-(2-iodocyclohexyl)oxyoxetane |
InChI |
InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2 |
Clé InChI |
IPJZDGJKLUCETK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OC2COC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
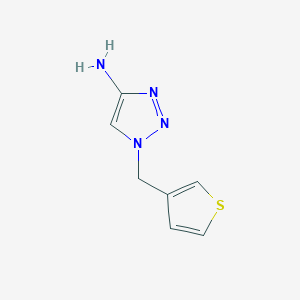
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)

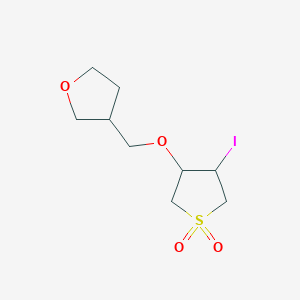
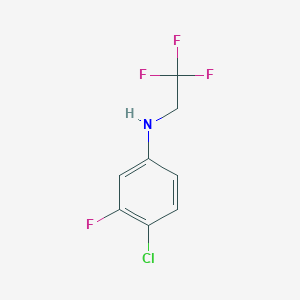
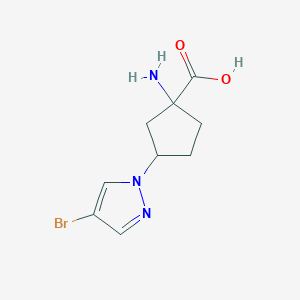

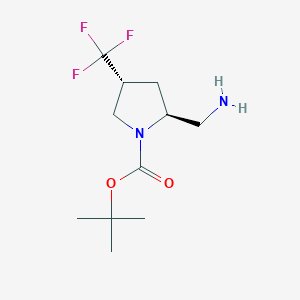
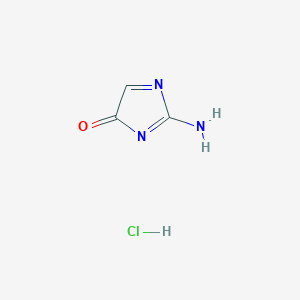
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
